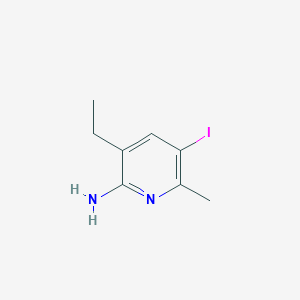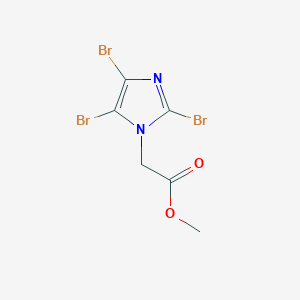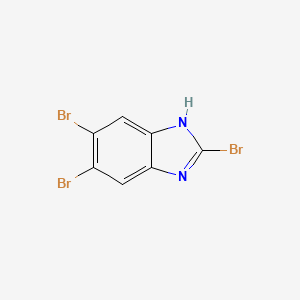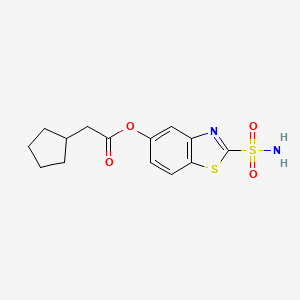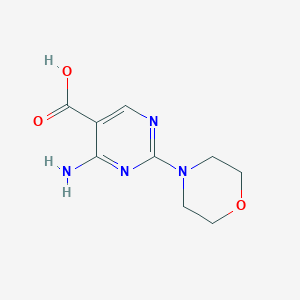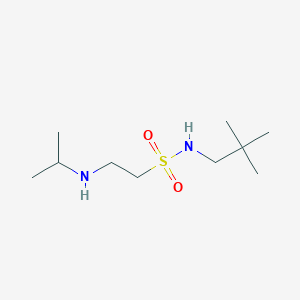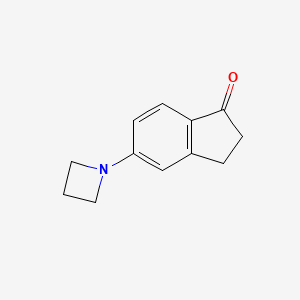![molecular formula C18H24Cl2N2O4 B8505812 (3,5-dichlorophenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B8505812.png)
(3,5-dichlorophenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Descripción general
Descripción
(3,5-dichlorophenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate is a chemical compound with the molecular formula C18H24Cl2N2O4 and a molecular weight of 403.3 g/mol . This compound is characterized by the presence of a dichlorobenzyl group and a piperidine ring, which is protected by a tert-butoxycarbonyl (Boc) group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of (3,5-dichlorophenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with 3,5-dichlorobenzyl chloride and 4-(tert-butoxycarbonylamino)piperidine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Reaction Steps:
Análisis De Reacciones Químicas
(3,5-dichlorophenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate undergoes various chemical reactions, including :
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the dichlorobenzyl group.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include trifluoroacetic acid for deprotection and various bases and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3,5-dichlorophenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate has several scientific research applications, including :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (3,5-dichlorophenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets . The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The pathways involved include binding to active sites or allosteric sites on target proteins, leading to changes in their activity.
Comparación Con Compuestos Similares
(3,5-dichlorophenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate can be compared with other similar compounds, such as :
This compound: Similar in structure but with different substituents on the benzyl or piperidine rings.
4-(tert-Butoxycarbonylamino)piperidine-1-carboxylate: Lacks the dichlorobenzyl group, leading to different reactivity and applications.
3,5-Dichlorobenzyl piperidine-1-carboxylate: Lacks the Boc protection, making it more reactive in certain conditions.
The uniqueness of this compound lies in its combination of the dichlorobenzyl group and the Boc-protected piperidine ring, which provides specific reactivity and stability for various applications.
Propiedades
Fórmula molecular |
C18H24Cl2N2O4 |
|---|---|
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
(3,5-dichlorophenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24Cl2N2O4/c1-18(2,3)26-16(23)21-15-4-6-22(7-5-15)17(24)25-11-12-8-13(19)10-14(20)9-12/h8-10,15H,4-7,11H2,1-3H3,(H,21,23) |
Clave InChI |
JLJCYMNNCJEAGG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
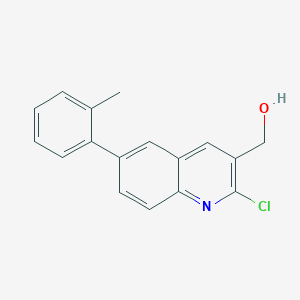
![10-(hydroxymethyl)-6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one](/img/structure/B8505755.png)


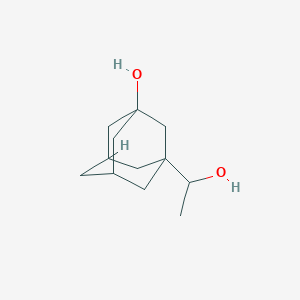
![3-[2-(hexahydro-1H-1-azepinyl)ethyl]piperidine](/img/structure/B8505773.png)
![9-Phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B8505782.png)
